molecular formula C9H16O4S B13681932 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide

4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide

Cat. No.: B13681932
M. Wt: 220.29 g/mol
InChI Key: XXBZJGMYRRAGAT-UHFFFAOYSA-N
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Description

4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with oxygen and sulfur atoms, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring system in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spiro ring system but contains a nitrogen atom instead of sulfur.

    1-Oxa-4,9-diazaspiro[5.5]undecane: This derivative includes two nitrogen atoms in the spiro ring system.

Uniqueness

4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H16O4S/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9/h8,10H,1-7H2

InChI Key

XXBZJGMYRRAGAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCS(=O)(=O)CC2)CC1O

Origin of Product

United States

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